
3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds containing the trifluoromethoxy group, such as “3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione”, has been reported in the literature . For example, 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels .Molecular Structure Analysis
The molecular structure of “3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione” includes a thiazolidin-2,4-dione (TZD) scaffold . The TZD moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .Chemical Reactions Analysis
Compounds containing the trifluoromethoxy group, such as “3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione”, have been found to exhibit interesting chemical reactions . For instance, 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were found to display various colors from reduced to oxidized states when synthesized electrochemically .Scientific Research Applications
Antihyperglycemic Agents
One of the key applications of thiazolidine-2,4-diones, similar in structure to 3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione, is as antihyperglycemic agents. These compounds have shown effectiveness in lowering glucose and insulin levels in mouse models of obesity and insulin resistance. Particularly, compounds from this series demonstrated significant antihyperglycemic activity in a sucrose-loaded rat model, highlighting their potential in diabetes management (Jawale et al., 2012).
Antimicrobial Activity
Thiazolidine-2,4-diones have also been synthesized with variations, exhibiting notable antimicrobial properties. Some compounds in this category demonstrated potent activity against gram-positive bacteria, though their effectiveness against gram-negative bacteria was less pronounced. Their potential as antimicrobial agents is significant, particularly in the context of increasing antibiotic resistance (Prakash et al., 2011).
Anti-Cancer Agents
Another important application of thiazolidine-2,4-dione derivatives includes their role as potential anti-cancer agents. These compounds have been evaluated against various cancer cell lines, showing significant cytotoxic activity. Their structure-activity relationship indicates that specific substitutions on the phenyl ring can enhance their anti-cancer efficacy, making them valuable in the development of new cancer therapeutics (Asati & Bharti, 2018).
Enzyme Inhibition
Thiazolidine-2,4-diones are also explored for their ability to inhibit specific enzymes. For instance, they have been studied for their potential to selectively inhibit human heart chymase, an enzyme involved in cardiovascular diseases. The structure-activity relationship studies indicate that specific substitutions on these compounds can enhance their selectivity and potency, making them valuable for therapeutic applications in cardiovascular health (Niwata et al., 1997).
Future Directions
The future directions for research on “3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione” and similar compounds could involve further exploration of their biological activities and potential applications. For instance, trifluoromethoxy-containing (1,3,4-oxadiazol-2-yl)benzamides have shown potent antibacterial activities against MRSA , suggesting potential for development as new antibacterial agents.
Mechanism of Action
Target of Action
Thiazolidine derivatives, which this compound is a part of, have been known to exhibit diverse therapeutic and pharmaceutical activity .
Mode of Action
Thiazolidine motifs, which this compound contains, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations .
Biochemical Pathways
Thiazolidine derivatives have been known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives have been known to exhibit diverse therapeutic and pharmaceutical activity .
Action Environment
The presence of sulfur in thiazolidine motifs enhances their pharmacological properties .
properties
IUPAC Name |
3-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O5S2/c14-13(15,16)23-9-1-3-10(4-2-9)25(21,22)17-5-8(6-17)18-11(19)7-24-12(18)20/h1-4,8H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIWJTXBTGEXSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)N3C(=O)CSC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

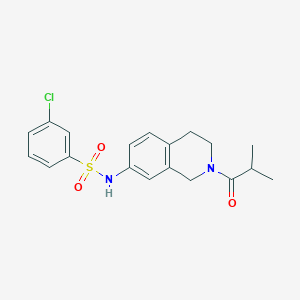
![4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid](/img/structure/B2392719.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2392721.png)
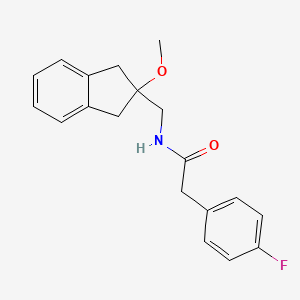
![1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2392723.png)
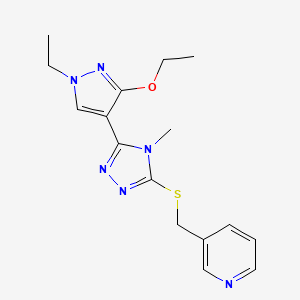
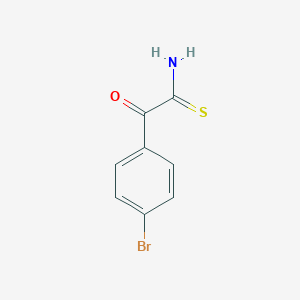
![Ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2392732.png)
![3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2392734.png)
![4-chloro-1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2392735.png)
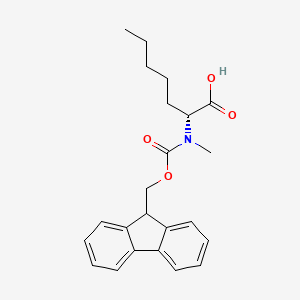
![N~1~-benzyl-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2392738.png)
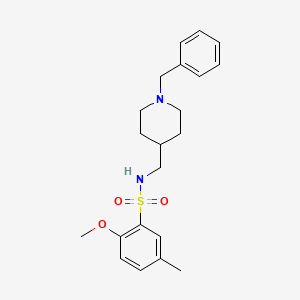
![4-(1-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2392741.png)